![molecular formula C20H37N3O4 B1683905 钙蛋白酶抑制剂 I CAS No. 110044-82-1](/img/structure/B1683905.png)
钙蛋白酶抑制剂 I
描述
乙酰亮氨酰-亮氨酰-正亮氨酸醛是由N-乙酰亮氨酰、亮氨酰和正亮氨酸醛残基按顺序连接而成的三肽 . 这种化合物以其作为半胱氨酸蛋白酶抑制剂的作用而闻名,它限制了半胱氨酸蛋白酶的活性 . 它在生物化学研究和药物开发中具有重要的应用。
科学研究应用
Oncology
MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:
- Colon Cancer : Studies indicate that MG-101 can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .
Study | Cancer Type | Findings |
---|---|---|
Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |
Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |
Virology
Recent investigations have identified MG-101 as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:
- Inhibition of Cathepsin L Activity : Research indicates that MG-101 can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .
Research Focus | Viral Target | Result |
---|---|---|
Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |
Case Study 1: MG-101 in Colon Cancer
A preclinical study examined the effects of MG-101 on colon cancer cell lines. The results demonstrated that treatment with MG-101 led to:
- Increased apoptosis rates.
- Decreased cell proliferation.
- Inhibition of tumor growth in xenograft models.
Case Study 2: MG-101 as a Viral Inhibitor
In a study focusing on COVID-19, researchers utilized MG-101 to assess its impact on cathepsin L activity:
作用机制
乙酰亮氨酰-亮氨酰-正亮氨酸醛通过抑制半胱氨酸蛋白酶发挥作用,半胱氨酸蛋白酶是在蛋白质降解中起关键作用的酶。该化合物与蛋白酶的活性位点结合,阻止底物进入并随后的蛋白水解。 这种抑制可以调节各种细胞过程,包括凋亡和炎症 .
生化分析
Biochemical Properties
Calpain inhibitor I interacts with enzymes such as calpain I and II, cathepsin B, and cathepsin L . It inhibits the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, which blocks the activation of NFκB and the production of TNF and IL-1β . This suggests a potential therapeutic effect for inflammatory diseases .
Cellular Effects
Calpain inhibitor I has been shown to have effects on various types of cells and cellular processes. For instance, it can inhibit nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene . It also reduces the atherosclerotic lesion and CD68 expression without affecting the lipid profiles in serum .
Molecular Mechanism
Calpain inhibitor I exerts its effects at the molecular level through several mechanisms. It binds to the active site of calpain, inhibiting its activation . This inhibition prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in the pathophysiology of neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor I change over time in laboratory settings. For instance, μ-calpain begins to increase 20 minutes after ischemia and peaks one day after ischemia
Dosage Effects in Animal Models
The effects of Calpain inhibitor I vary with different dosages in animal models. For example, chronic intranasal administration of the calpain inhibitor to Mn-treated rats contributed to a significant decrease in the severity of gait disorders
Metabolic Pathways
Calpain inhibitor I is involved in several metabolic pathways. It interacts with enzymes such as calpain and cathepsin, which play a role in the physiology of neurodegenerative disease
Transport and Distribution
It is known that calpain inhibitors should be cell-permeable to have higher specificity , suggesting that Calpain inhibitor I may be transported across cell membranes
Subcellular Localization
It is known that calpain, the target of Calpain inhibitor I, is present in the cytosol and is widely expressed in human cells
准备方法
合成路线和反应条件
乙酰亮氨酰-亮氨酰-正亮氨酸醛可以通过固相肽合成(SPPS)合成,这是一种通常用于肽生产的方法。合成包括将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。 反应条件通常包括使用偶联试剂,如N,N’-二异丙基碳二亚胺(DIC)和羟基苯并三唑(HOBt),以促进肽键的形成 .
工业生产方法
在工业环境中,乙酰亮氨酰-亮氨酰-正亮氨酸醛的生产可能涉及大规模SPPS或溶液相合成。方法的选择取决于所需产物的产量和纯度。 工业生产还需要严格的质量控制措施,以确保化合物的稳定性和有效性 .
化学反应分析
反应类型
乙酰亮氨酰-亮氨酰-正亮氨酸醛会发生多种化学反应,包括:
氧化: 正亮氨酸醛中的醛基可以被氧化成羧酸。
还原: 醛基可以被还原成伯醇。
取代: 肽键可以发生亲核取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 使用硼氢化钠(NaBH₄)和氢化铝锂(LiAlH₄)等还原剂。
主要形成的产物
氧化: 形成羧酸。
还原: 形成伯醇。
取代: 形成具有新的官能团的修饰肽.
相似化合物的比较
类似化合物
- 乙酰-亮氨酰-亮氨酰-正亮氨酸-醛
- N-乙酰亮氨酰亮氨酰正亮氨酸醛
- 钙蛋白酶抑制剂 I
独特性
乙酰亮氨酰-亮氨酰-正亮氨酸醛因其对半胱氨酸蛋白酶,特别是钙蛋白酶 I 和 II 的特定抑制活性而独一无二。 它表现出强烈的竞争性抑制,Ki 值在 0.12 μM 和 0.23 μM 之间 . 这种特异性和效力使其成为生物化学研究和药物开发中宝贵的工具 .
生物活性
MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with MG-101, highlighting its mechanisms of action, relevant case studies, and research findings.
MG-101 functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between MG-101 and Mpro .
Antiviral Activity
Recent studies have identified MG-101 as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, MG-101 was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .
Table 1: Inhibitory Concentrations of MG-101 Against SARS-CoV-2
Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |
---|---|---|
MG-101 | 1.0 | 90% |
Lycorine HCl | 0.5 | 85% |
Nelfinavir mesylate | 0.8 | 88% |
Note: IC50 values represent the concentration required to inhibit viral activity by 50%.
Cancer Research Applications
In addition to its antiviral properties, MG-101 has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that MG-101 induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .
Case Study: Effects on Colon Cancer Cells
A study evaluated the impact of MG-101 on colon cancer cell lines:
- Cell Lines Used : HT-29 and SW480
- Concentration Range : 0–26 µM
- Observation Period : 24 hours
- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.
Comparative Analysis with Other Compounds
MG-101's efficacy can be compared to other known protease inhibitors:
Table 2: Comparative Efficacy of Protease Inhibitors
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
MG-101 | Mpro | 1.0 | Covalent inhibition |
Nelfinavir | Mpro | 0.8 | Competitive inhibition |
Lycorine HCl | PLpro | 0.5 | Non-covalent binding |
属性
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110044-82-1 | |
Record name | ALLN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | acetylleucyl-leucyl-norleucinal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。